

Dinoseb: A Technical Whitepaper on its Chemical Properties, Structure, and Biological Interactions

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Compound of Interest

Compound Name: *Dinoseb*

Cat. No.: *B1670700*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb, chemically known as 2-(1-methylpropyl)-4,6-dinitrophenol, is a synthetic organic compound historically utilized as a potent herbicide and pesticide. Despite its efficacy in agriculture, its severe toxicity to non-target organisms, including humans, has led to a global ban on its use. This technical guide provides an in-depth analysis of the chemical properties, structural characteristics, and the primary mechanism of action of **dinoseb**. It further explores the downstream signaling pathways affected by its activity and details experimental methodologies for its synthesis and analytical detection. This document is intended to serve as a comprehensive resource for researchers in toxicology, environmental science, and drug development, providing critical data and procedural insights into the study of this significant environmental contaminant.

Chemical Properties and Structure

Dinoseb is a dinitrophenolic compound characterized by a yellow to orange crystalline solid appearance with a pungent odor.^[1] Its chemical and physical properties are summarized in the table below, providing a quantitative overview for laboratory reference.

Property	Value	Reference(s)
IUPAC Name	2-(1-methylpropyl)-4,6-dinitrophenol	[2]
Synonyms	2-sec-Butyl-4,6-dinitrophenol, DNBP	[3]
CAS Number	88-85-7	[2]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₅	[2]
Molecular Weight	240.21 g/mol	[3]
Melting Point	38-42 °C	[2]
Boiling Point	Decomposes before boiling	[4]
Water Solubility	52 mg/L at 25 °C	[5]
Solubility in Organic Solvents	Soluble in ethanol, ether, and most organic solvents.	[6]
pKa	4.47	[4]
Vapor Pressure	1 mmHg at 151.1 °C	[5]
Appearance	Yellow to orange crystalline solid	[1]
Odor	Pungent	[1]
InChI	InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3	[2]
SMILES	CCC(C)c1c(O)c(cc(c1)--INVALID-LINK--[O-])--INVALID-LINK--[O-]	[2]

Chemical Structure

The chemical structure of **dinoseb** consists of a phenol ring substituted with a sec-butyl group at position 2 and two nitro groups at positions 4 and 6. This specific arrangement of functional groups is crucial for its biological activity.

Caption: Chemical structure of **Dinoseb**.

Experimental Protocols

Synthesis of Dinoseb

The synthesis of **dinoseb** is typically achieved through a two-step process involving the alkylation of phenol followed by nitration.^[2]

Step 1: Friedel-Crafts Alkylation of Phenol

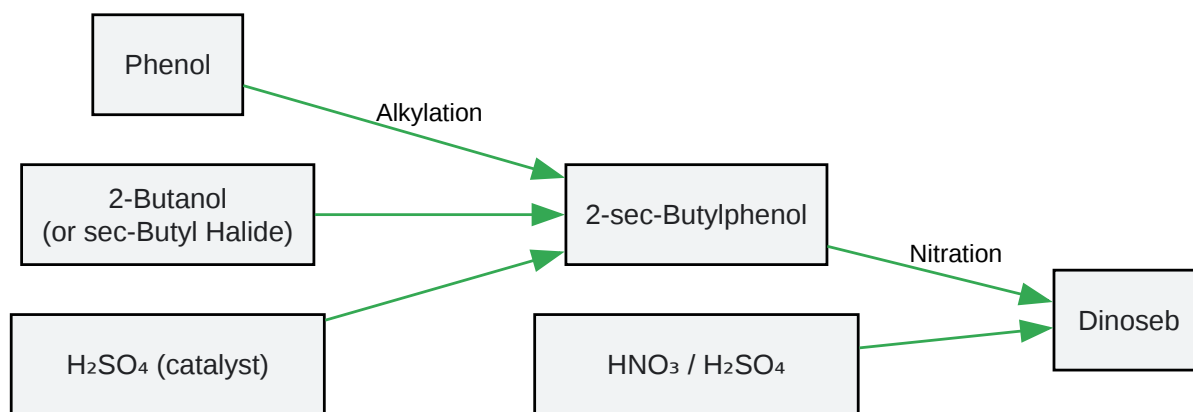
This step involves the reaction of phenol with a sec-butylating agent, such as 2-butanol or a sec-butyl halide, in the presence of a Lewis acid catalyst (e.g., sulfuric acid or aluminum chloride).

- Materials: Phenol, 2-butanol (or sec-butyl chloride), concentrated sulfuric acid (or anhydrous aluminum chloride).
- Procedure:
 - In a reaction vessel, dissolve phenol in an appropriate solvent.
 - Slowly add the Lewis acid catalyst while maintaining a controlled temperature.
 - Add the sec-butylating agent dropwise to the reaction mixture.
 - The reaction is typically stirred for several hours at a specific temperature to ensure complete alkylation.
 - The resulting product, 2-sec-butylphenol, is then isolated and purified.

Step 2: Nitration of 2-sec-butylphenol

The purified 2-sec-butylphenol is then nitrated using a mixture of nitric acid and sulfuric acid. A patented method describes the sulfonation of ortho-sec-butylphenol followed by nitration.^[7]

- Materials: 2-sec-butylphenol, concentrated nitric acid, concentrated sulfuric acid.
- Procedure:
 - Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.
 - Slowly add the 2-sec-butylphenol to the nitrating mixture with constant stirring and cooling to control the exothermic reaction.
 - After the addition is complete, the reaction mixture is stirred for a period to ensure dinitration at the 4 and 6 positions of the phenol ring.
 - The reaction is then quenched by pouring it onto ice, which precipitates the crude **dinoseb**.
 - The crude product is collected by filtration, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol).



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Caption: General synthesis workflow for **Dinoseb**.

Analytical Methods for Dinoseb Detection

The detection and quantification of **dinoseb** in environmental samples are critical for monitoring and remediation efforts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **Dinoseb** in Soil

This method involves solvent extraction of **dinoseb** from the soil matrix, followed by analysis using GC-MS.

- Sample Preparation (based on a general multiresidue method):[\[5\]](#)
 - A known weight of the soil sample is mixed with a water-acetonitrile mixture.
 - The mixture is subjected to sonication to extract the pesticides.
 - The pesticides are then partitioned into an organic solvent like dichloromethane.
 - The extract is concentrated and may require a cleanup step using techniques like solid-phase extraction (SPE) to remove interfering substances. A simple method for **dinoseb** in agricultural products involves extraction with acetonitrile, washing with hexane, and cleanup with a silica gel column.[\[1\]](#)
- GC-MS Conditions (example parameters):
 - Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5ms).
 - Injector: Splitless mode.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: A programmed temperature ramp to separate the components of the extract.
 - Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[\[5\]](#) Identification is based on the retention time and the ratio of characteristic ions.

3.2.2. High-Performance Liquid Chromatography (HPLC-UV) Analysis of **Dinoseb** in Water

HPLC with UV detection is a common method for analyzing **dinoseb** in water samples.

- Sample Preparation:
 - Water samples may be pre-concentrated using solid-phase extraction (SPE) with a C18 cartridge to enrich the analyte and remove interfering substances.
 - The **dinoseb** is eluted from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
 - The eluate is then evaporated to a small volume and reconstituted in the mobile phase.
- HPLC-UV Conditions (based on a general method for pesticides):[\[8\]](#)
 - HPLC System: Equipped with a C18 reversed-phase column.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
 - Flow Rate: Typically 1 mL/min.
 - Injection Volume: A defined volume of the prepared sample.
 - UV Detector: Set to a wavelength where **dinoseb** exhibits maximum absorbance.

A specific LC-MS/MS method for **dinoseb** in various matrices involves extraction with acetone, partitioning with hexane, and cleanup with a PSA mini column, followed by analysis on a C18 column with a methanol-water mobile phase.[\[9\]](#)

Mechanism of Action and Signaling Pathways

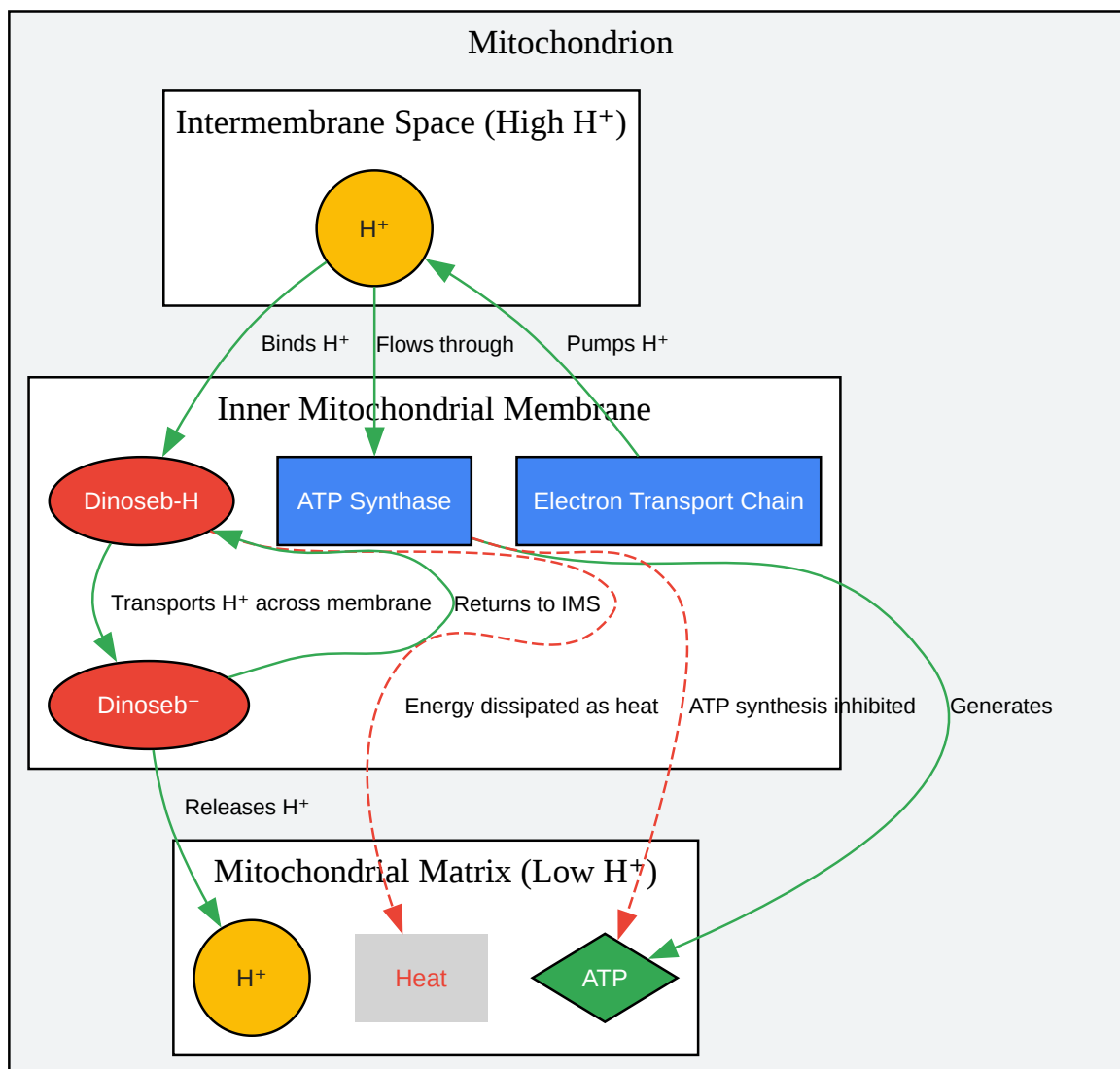
The primary mechanism of toxicity for **dinoseb** is the uncoupling of oxidative phosphorylation in mitochondria.[\[10\]](#) This process disrupts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

Uncoupling of Oxidative Phosphorylation

Dinoseb is a lipophilic weak acid, which allows it to readily diffuse across the inner mitochondrial membrane in its protonated (neutral) form.[\[2\]](#)

- Proton Shuttling: In the acidic intermembrane space, **dinoseb** picks up a proton.
- Membrane Traversal: The now neutral **dinoseb** molecule diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.
- Proton Release: Inside the matrix, **dinoseb** releases the proton.
- Return to Intermembrane Space: The deprotonated, negatively charged **dinoseb** anion is then driven back to the intermembrane space by the membrane potential.

This cyclical process effectively creates a "proton leak" across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to produce ATP. The energy from the electron transport chain is consequently released as heat instead of being used for ATP synthesis.[\[10\]](#) **Dinoseb** has also been shown to partially inhibit the mitochondrial redox chain at the level of succinate dehydrogenase and cytochrome c reductase (complex III).[\[11\]](#)



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Caption: Mechanism of **dinoseb**-induced uncoupling of oxidative phosphorylation.

Downstream Signaling Pathways

The disruption of cellular energy homeostasis by **dinoseb** can trigger a cascade of downstream signaling events, impacting various cellular processes. While the direct links are

still under investigation, dinitrophenols have been shown to influence key signaling pathways such as mTOR and CREB.

4.2.1. mTOR Signaling Pathway

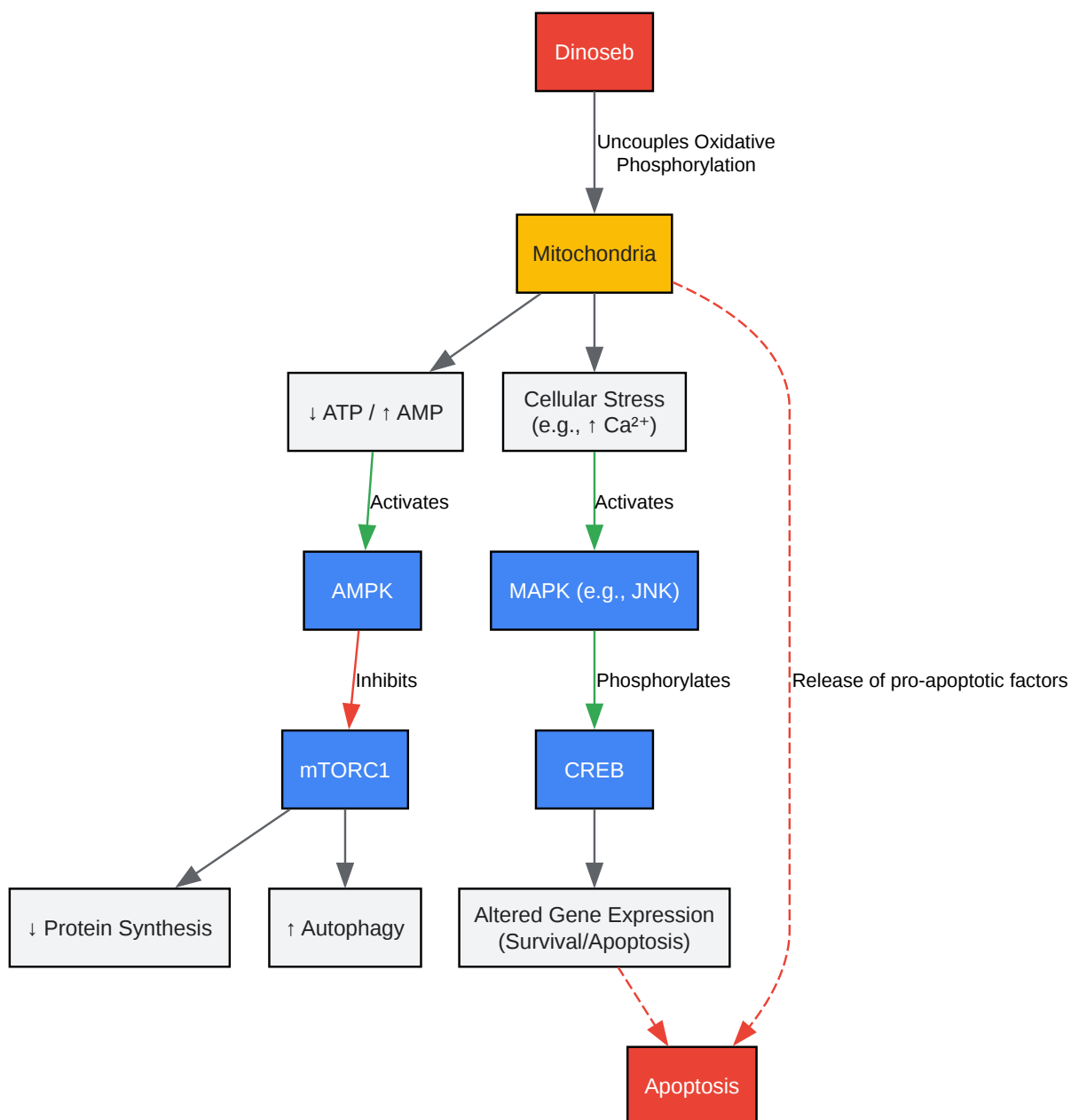
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Its activity is highly dependent on cellular energy status. The decrease in ATP levels caused by **dinoseb** can lead to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor.^[12] Activated AMPK can inhibit mTORC1 signaling through the phosphorylation of TSC2 and Raptor.^[12] This inhibition of mTOR can lead to a shutdown of anabolic processes like protein and lipid synthesis and the induction of catabolic processes such as autophagy.^[12]

4.2.2. CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, memory, and cell survival.^[13] The activation of CREB is often mediated by various kinases, including protein kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinases (CaMKs), and mitogen-activated protein kinases (MAPKs).^[14] While the direct effect of **dinoseb** on CREB is not fully elucidated, alterations in intracellular calcium levels and cellular stress resulting from mitochondrial dysfunction can potentially modulate the activity of kinases that phosphorylate and activate CREB.^[14] For instance, the related compound 1,3-dinitrobenzene has been shown to induce apoptosis via the JNK signaling pathway, a member of the MAPK family.^[15]

4.2.3. Apoptosis

Prolonged and severe disruption of mitochondrial function and energy depletion by **dinoseb** can lead to the induction of apoptosis, or programmed cell death. The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, can activate the caspase cascade, leading to the execution of the apoptotic program.



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Caption: Potential downstream signaling pathways affected by **Dinoseb**.

Conclusion

Dinoseb remains a compound of significant interest to the scientific community due to its potent biological activity and its legacy as an environmental contaminant. This technical guide has provided a detailed overview of its chemical properties, structure, and the molecular basis of its toxicity. The primary mechanism, the uncoupling of oxidative phosphorylation, triggers a complex cellular response, impacting key signaling pathways involved in metabolism, cell growth, and survival. The experimental protocols outlined for its synthesis and analysis provide a foundation for further research into its detection, remediation, and the intricate details of its biological effects. A thorough understanding of **dinoseb**'s chemistry and toxicology is essential for developing strategies to mitigate its environmental impact and for advancing our knowledge of mitochondrial function and cellular bioenergetics.

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References

- 1. researchgate.net [researchgate.net]
- 2. Dinoseb - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101830808A - Production method of ortho-sec-butyl-4,6-dinitrophenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,3-Dinitrobenzene induces apoptosis in TM4 mouse Sertoli cells: Involvement of the c-Jun N-terminal kinase (JNK) MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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